molecular formula C16H16FN9O3S B10937930 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinecarbothioamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10937930
M. Wt: 433.4 g/mol
InChI Key: GOQDCNDUMBJTCG-UHFFFAOYSA-N
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Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of fluorobenzyl, pyrazolyl, nitrotriazolyl, and hydrazinecarbothioamide groups

Preparation Methods

The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with a fluorobenzyl halide.

    Formation of the nitrotriazole moiety: This can be synthesized by nitration of a triazole precursor.

    Coupling of the pyrazole and nitrotriazole units: This step involves the formation of an amide bond between the two units.

    Introduction of the hydrazinecarbothioamide group: This final step involves the reaction of the intermediate compound with thiosemicarbazide.

Chemical Reactions Analysis

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is not well-documented. it is likely to interact with specific molecular targets and pathways based on its structural features. The compound may bind to specific enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16FN9O3S

Molecular Weight

433.4 g/mol

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-[3-(3-nitro-1,2,4-triazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C16H16FN9O3S/c17-12-4-2-1-3-11(12)9-24-7-5-13(22-24)19-16(30)21-20-14(27)6-8-25-10-18-15(23-25)26(28)29/h1-5,7,10H,6,8-9H2,(H,20,27)(H2,19,21,22,30)

InChI Key

GOQDCNDUMBJTCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=S)NNC(=O)CCN3C=NC(=N3)[N+](=O)[O-])F

Origin of Product

United States

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